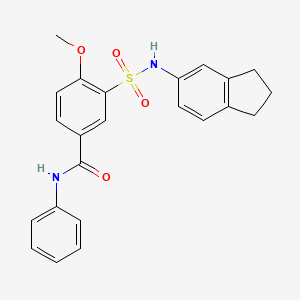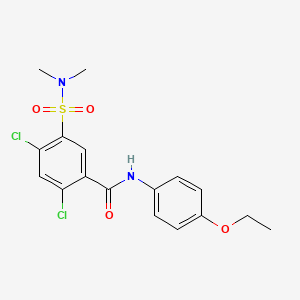
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzonitrile with 2-methylphenyl isocyanate to form the quinazoline core. This intermediate can then be nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxide using oxidizing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Reduction: 2-(3-aminophenyl)-N-(2-methylphenyl)quinazolin-4-amine.
Oxidation: Quinazoline N-oxide derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinazolines.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitro and methyl groups may influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3-nitrophenyl)-N-phenylquinazolin-4-amine: Lacks the methyl group, which may affect its biological activity.
N-(2-methylphenyl)-2-phenylquinazolin-4-amine: Lacks the nitro group, potentially altering its reactivity and applications.
Uniqueness
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may make it a valuable compound for further research and development.
属性
IUPAC Name |
N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-14-7-2-4-11-18(14)22-21-17-10-3-5-12-19(17)23-20(24-21)15-8-6-9-16(13-15)25(26)27/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBUZWHEFOMHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-bromo-4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B3622052.png)
![4-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3622053.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3622057.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-tert-butylphenyl)acryloyl]piperazine](/img/structure/B3622074.png)
![2-[4-(1,3-Dioxoisoindol-2-yl)butanoylamino]benzamide](/img/structure/B3622083.png)
![N-(3-ACETYLPHENYL)-2-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3622093.png)
![3-(4-nitrophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3622104.png)

![N-(2-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3622115.png)
![4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3622119.png)
![2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3622128.png)

![2-{4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3622148.png)
